Cas no 1453-25-4 (1-methylcyclohept-1-ene)
1-methylcyclohept-1-ene Chemical and Physical Properties
Names and Identifiers
-
- Cycloheptene, 1-methyl-
- 1-METHYL-1-CYCLOHEPTENE
- 1-methylcycloheptene
- 1-methylcyclohept-1-ene
- 1-Methyl-cyclohepten
- 1-methyl-cycloheptene
- Cycloheptene,1-methyl
- EINECS 215-923-6
- 1453-25-4
- AKOS006275060
- Ethyl5-chloropyridine-2-carboxylate
- FT-0691134
- MREBNFRVGNTYOV-UHFFFAOYSA-N
- InChI=1/C8H14/c1-8-6-4-2-3-5-7-8/h6H,2-5,7H2,1H
- 1-Methyl-1-cycloheptene #
- EN300-140766
- DTXSID20162972
- (Z)-1-methylcyclohept-1-ene
- Z1198147751
- NS00024730
- cycloheptene,1-methyl-
- 1-METHYL-1-CYCLOHEPTENE 99%
-
- Inchi: 1S/C8H14/c1-8-6-4-2-3-5-7-8/h6H,2-5,7H2,1H3
- InChI Key: MREBNFRVGNTYOV-UHFFFAOYSA-N
- SMILES: C1CCC=C(C)CC1
Computed Properties
- Exact Mass: 110.11000
- Monoisotopic Mass: 110.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 90.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- XLogP3: 2.9
Experimental Properties
- Density: 0.8243
- Boiling Point: 141.55°C (rough estimate)
- Flash Point: 20.6°C
- Refractive Index: 1.4581
- PSA: 0.00000
- LogP: 2.89680
1-methylcyclohept-1-ene Customs Data
- HS CODE:2902199090
- Customs Data:
China Customs Code:
2902199090Overview:
2902199090 Other naphthenic hydrocarbons\Cyclic olefins and cyclic terpenes.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902199090 other cyclanes, cyclenes and cyclotherpenes.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
1-methylcyclohept-1-ene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-140766-50mg |
1-methylcyclohept-1-ene |
1453-25-4 | 91.0% | 50mg |
$149.0 | 2023-09-30 | |
| Enamine | EN300-140766-100mg |
1-methylcyclohept-1-ene |
1453-25-4 | 91.0% | 100mg |
$221.0 | 2023-09-30 | |
| Enamine | EN300-140766-250mg |
1-methylcyclohept-1-ene |
1453-25-4 | 91.0% | 250mg |
$315.0 | 2023-09-30 | |
| Enamine | EN300-140766-500mg |
1-methylcyclohept-1-ene |
1453-25-4 | 91.0% | 500mg |
$501.0 | 2023-09-30 | |
| Enamine | EN300-140766-1000mg |
1-methylcyclohept-1-ene |
1453-25-4 | 91.0% | 1000mg |
$642.0 | 2023-09-30 | |
| Enamine | EN300-140766-2500mg |
1-methylcyclohept-1-ene |
1453-25-4 | 91.0% | 2500mg |
$1260.0 | 2023-09-30 | |
| Enamine | EN300-140766-5000mg |
1-methylcyclohept-1-ene |
1453-25-4 | 91.0% | 5000mg |
$1862.0 | 2023-09-30 | |
| Enamine | EN300-140766-10000mg |
1-methylcyclohept-1-ene |
1453-25-4 | 91.0% | 10000mg |
$2762.0 | 2023-09-30 | |
| Enamine | EN300-140766-0.05g |
1-methylcyclohept-1-ene |
1453-25-4 | 91% | 0.05g |
$149.0 | 2023-02-15 | |
| Enamine | EN300-140766-0.1g |
1-methylcyclohept-1-ene |
1453-25-4 | 91% | 0.1g |
$221.0 | 2023-02-15 |
1-methylcyclohept-1-ene Related Literature
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1. Nitroxide chemistry. Part 20. N,N-bis(trifluoromethyl)hydroxylamine as a carbocation trapping agentBrian L. Booth,Robert N. Haszeldine,Chukwuemeka A. Nwadinigwe J. Chem. Soc. Perkin Trans. 1 1982 835
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2. Recent advances in the total synthesis of cytochalasan natural products using bioinspired strategiesYonglong Zhao,Xianwen Long,Hai Wu,Jun Deng Org. Chem. Front. 2022 9 6979
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3. Photocatalytic oxygenation of strained alicyclic alkenes with μ-oxo-bis[tetraphenylporphyrinatoiron(III)] and molecular oxygenLutz Weber,Günter Haufe,Detlef Rehorek,Horst Hennig J. Chem. Soc. Chem. Commun. 1991 502
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Kunli Xu,Yuwen Yi,Jing Deng,Yuanhui Wang,Bo Zhao,Qianran Sun,Chenhui Gong,Zepeng Yang,Hailun Wan,Ruiyan He,Xinyu Wu,Bo Yao,Meichao Zhang,Yong Tang RSC Adv. 2022 12 11591
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5. Reaction of picryl azide with olefinsA. S. Bailey,J. E. White J. Chem. Soc. B 1966 819
Additional information on 1-methylcyclohept-1-ene
Exploring the Versatile Applications and Properties of 1-Methylcyclohept-1-ene (CAS No. 1453-25-4)
1-Methylcyclohept-1-ene (CAS No. 1453-25-4) is a fascinating cyclic hydrocarbon that has garnered significant attention in both academic and industrial research. This seven-membered ring compound, featuring a methyl group at the 1-position, serves as a valuable building block in organic synthesis and material science. Its unique structure and reactivity make it an intriguing subject for chemists exploring ring strain effects and olefin reactivity.
The chemical industry has shown growing interest in 1-methylcyclohept-1-ene derivatives due to their potential applications in fragrance formulation and specialty chemicals. Recent studies highlight its role as an intermediate in the synthesis of complex flavor compounds and pharmaceutical precursors. The compound's boiling point of approximately 120-125°C and molecular weight of 110.2 g/mol make it suitable for various laboratory and industrial processes.
From a synthetic chemistry perspective, 1-methylcyclohept-1-ene offers interesting possibilities for ring-opening reactions and metathesis transformations. Researchers are particularly interested in its behavior under different catalytic conditions, with recent publications exploring its use in olefin metathesis and polymerization reactions. The compound's reactivity patterns provide valuable insights into medium-sized ring chemistry.
In the context of green chemistry initiatives, scientists are investigating more sustainable routes to produce 1-methylcyclohept-1-ene and its derivatives. This aligns with current industry trends toward bio-based feedstocks and atom-efficient synthesis. The compound's potential as a platform chemical in renewable materials development has become a particularly hot topic in 2023-2024.
The physical properties of 1-methylcyclohept-1-ene make it suitable for various analytical applications. Its characteristic NMR spectrum and mass fragmentation pattern serve as useful references in structural elucidation studies. Chromatographers value its well-defined retention behavior in GC analysis, making it a potential candidate for method development and column testing.
Recent patent literature reveals growing commercial interest in 1-methylcyclohept-1-ene-based compounds, particularly in the specialty chemicals sector. Manufacturers are exploring its use in high-performance lubricants and advanced material formulations. The compound's thermal stability and solubility characteristics contribute to these emerging applications.
From a safety perspective, proper handling of 1-methylcyclohept-1-ene requires standard laboratory precautions for flammable liquids. While not classified as highly hazardous, its storage conditions and handling procedures should follow established protocols for organic solvents. Material safety data sheets provide detailed guidance on personal protective equipment requirements and emergency measures.
The market availability of 1-methylcyclohept-1-ene has improved significantly in recent years, with several chemical suppliers now offering it in research quantities. Pricing trends reflect its growing importance as a specialty intermediate, with current market analysis suggesting steady demand from academic institutions and R&D facilities.
Future research directions for 1-methylcyclohept-1-ene chemistry may focus on its potential in asymmetric synthesis and catalysis. The compound's structural features present interesting opportunities for developing new stereoselective transformations. Additionally, its possible role in energy storage materials and functional coatings warrants further investigation.
For researchers working with cyclic olefins, understanding the structure-property relationships of 1-methylcyclohept-1-ene provides valuable comparative data. Its behavior bridges the gap between smaller cycloalkenes and larger macrocyclic compounds, offering unique insights into ring size effects on chemical reactivity and physical properties.
In educational settings, 1-methylcyclohept-1-ene serves as an excellent example for teaching organic chemistry principles. Its synthesis, characterization, and reactions illustrate fundamental concepts of alkene chemistry, ring strain, and substituent effects. Many universities now include this compound in their advanced organic chemistry curricula.
The environmental fate of 1-methylcyclohept-1-ene has become an important consideration in its applications. Recent biodegradation studies and ecotoxicity assessments help establish its environmental profile, supporting informed decisions about its use in various industries. These studies contribute to the growing body of knowledge about sustainable chemical practices.
Analytical chemists continue to develop improved methods for detecting and quantifying 1-methylcyclohept-1-ene in complex mixtures. Advances in chromatographic techniques and spectroscopic methods have enhanced our ability to study this compound's behavior in different matrices, supporting both quality control and research applications.
As the chemical industry evolves, 1-methylcyclohept-1-ene maintains its relevance through ongoing discoveries of new applications and synthetic routes. Its combination of structural simplicity and chemical versatility ensures continued interest from both academic and industrial researchers, positioning it as an important compound in modern organic chemistry and materials science.
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